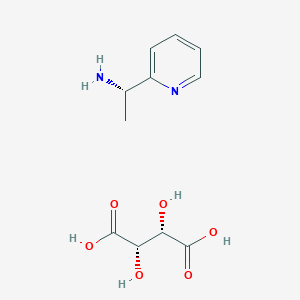

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

Description

(S)-1-(Pyridin-2-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is a chiral organic salt comprising a pyridin-2-yl-substituted ethanamine moiety paired with (2S,3S)-dihydroxysuccinic acid. The (S)-configuration of the ethanamine group and the (2S,3S)-dihydroxysuccinate counterion likely enhance its solubility and stability compared to neutral forms or alternative stereoisomers. Such derivatives are often explored in asymmetric catalysis or pharmaceuticals due to their hydrogen-bonding capabilities and chiral recognition properties .

Properties

Molecular Formula |

C11H16N2O6 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-pyridin-2-ylethanamine |

InChI |

InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m00/s1 |

InChI Key |

CKUBHJSUJRDOFY-TVHYDSGVSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the EthanaMine Group: The ethanaMine group is introduced via nucleophilic substitution reactions.

Formation of the Dihydroxysuccinate Moiety: This step involves the oxidation of suitable intermediates to introduce the dihydroxysuccinate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural Differences Among Pyridin-2-yl Ethanamine Derivatives

Key Observations :

- Pyridine Positional Isomerism: The target compound’s pyridin-2-yl group (vs. pyridin-3-yl in ) alters electronic properties.

- Counterion Effects : The (2S,3S)-dihydroxysuccinate counterion provides two carboxylic acid groups and two hydroxyls, improving aqueous solubility compared to neutral analogs like LP or maleate salts .

Stereochemical Considerations

The target compound’s (2S,3S)-dihydroxysuccinate contrasts with the (2R,3R)-diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate (S1i) from . Diastereomers like these often exhibit divergent physicochemical behaviors:

- Solubility : Polar counterions (e.g., dihydroxysuccinate) enhance water solubility compared to ethyl ester derivatives.

- Synthetic Challenges: Separating diastereomers, as seen in camphor-derived imino-pyridine ligands , requires advanced chromatography, underscoring the importance of stereocontrol during synthesis.

Key Findings :

- Low yields (e.g., 18% for S1i ) highlight challenges in esterification and stereoselective synthesis.

- Automated column chromatography is critical for isolating polar derivatives like dihydroxysuccinate salts .

Physicochemical Properties

- Spectroscopic Identification : The target compound’s structure would require NMR and HRMS akin to S1i , with hydroxyl and carboxylate peaks in IR (e.g., 3400 cm⁻¹ for -OH, 1700 cm⁻¹ for C=O) .

- Thermal Stability : Dihydroxysuccinate salts may exhibit higher melting points than neutral analogs due to ionic interactions.

Biological Activity

(S)-1-(pyridin-2-yl)ethanamine, also known as (S)-2-amino-1-(pyridin-2-yl)ethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₉N₂O₄

- Molecular Weight : 173.16 g/mol

- CAS Number : 27854-90-6

The biological activity of (S)-1-(pyridin-2-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is primarily attributed to its interaction with various receptors and enzymes in the body. The compound is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

- Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Pharmacological Effects

Research indicates that (S)-1-(pyridin-2-yl)ethanamine exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that this compound can produce antidepressant-like effects in animal models, suggesting its potential utility in treating depression.

- Anti-inflammatory Properties : Preliminary data suggest that it may possess anti-inflammatory effects, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Antidepressant Efficacy :

- Anti-inflammatory Effects :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.